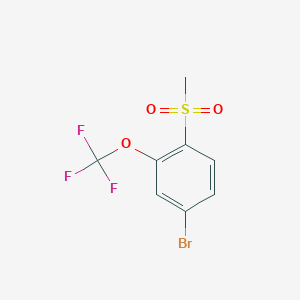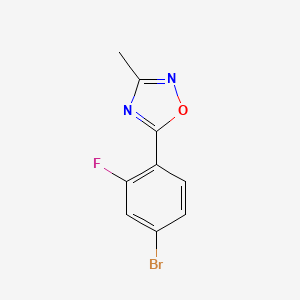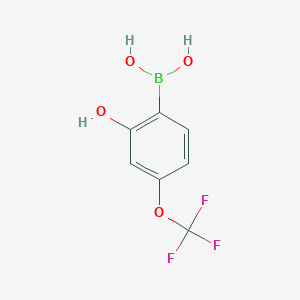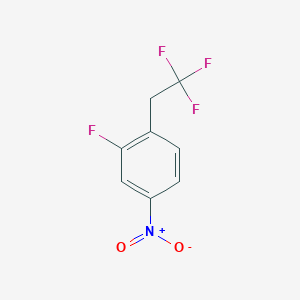
4-Brom-N,N-bis(4-((2-Ethylhexyl)oxy)phenyl)anilin
Übersicht
Beschreibung
4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline: is an organic compound with the molecular formula C34H46BrNO2 and a molecular weight of 580.64 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzene ring and two phenyl groups substituted with 2-ethylhexyloxy groups. It is used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new materials with specific electronic properties .
Biology:
- Investigated for its potential use in biological assays and as a probe for studying biochemical pathways .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development .
Industry:
Wirkmechanismus
Target of Action
It is known to be used in the synthesis of donor-acceptor (d-a) conjugated polymers .
Mode of Action
The compound interacts with its targets through a process known as direct (hetero)arylation polymerization . This process involves the formation of a covalent bond between the compound and its target, resulting in a change in the target’s structure and function.
Biochemical Pathways
It is known that the compound plays a role in the synthesis of d-a conjugated polymers, which are used in the fabrication of organic solar cells .
Result of Action
It is known that the compound contributes to the successful synthesis of d-a conjugated polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline typically involves the following steps:
Bromination: The bromination of aniline derivatives is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Etherification: The phenolic hydroxyl groups are etherified with 2-ethylhexyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
Coupling Reaction: The brominated aniline is then coupled with the etherified phenol derivatives under basic conditions to form the final product.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-N,N-bis(4-methoxyphenyl)aniline
- 4-Bromo-N,N-bis(4-iodophenyl)aniline
- 4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline
Comparison:
- 4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline is unique due to the presence of 2-ethylhexyloxy groups, which impart specific solubility and electronic properties.
- Other similar compounds may have different substituents, leading to variations in their chemical reactivity and applications .
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-4-(2-ethylhexoxy)-N-[4-(2-ethylhexoxy)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46BrNO2/c1-5-9-11-27(7-3)25-37-33-21-17-31(18-22-33)36(30-15-13-29(35)14-16-30)32-19-23-34(24-20-32)38-26-28(8-4)12-10-6-2/h13-24,27-28H,5-12,25-26H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNDUCBIJXFUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OCC(CC)CCCC)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702211 | |
| Record name | 4-Bromo-N,N-bis{4-[(2-ethylhexyl)oxy]phenyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192035-51-0 | |
| Record name | 4-Bromo-N,N-bis{4-[(2-ethylhexyl)oxy]phenyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B1442269.png)



![1-[Isopropyl(methyl)amino]acetone hydrochloride](/img/structure/B1442277.png)


![3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid](/img/structure/B1442280.png)





